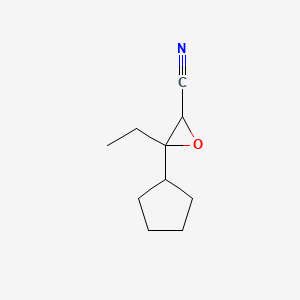

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile

Beschreibung

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is an epoxide derivative containing a nitrile functional group and two alkyl substituents (cyclopentyl and ethyl) at the 3-position of the oxirane ring. The cyclopentyl group introduces steric bulk, which may influence reactivity and solubility compared to analogs with smaller substituents .

Eigenschaften

Molekularformel |

C10H15NO |

|---|---|

Molekulargewicht |

165.23 g/mol |

IUPAC-Name |

3-cyclopentyl-3-ethyloxirane-2-carbonitrile |

InChI |

InChI=1S/C10H15NO/c1-2-10(9(7-11)12-10)8-5-3-4-6-8/h8-9H,2-6H2,1H3 |

InChI-Schlüssel |

BSXAWACZEZBRFS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(C(O1)C#N)C2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile typically involves the reaction of cyclopentyl ethyl ketone with a suitable nitrile source under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed in an inert atmosphere.

Substitution: Amines, thiols, alcohols; reactions often conducted in polar solvents like ethanol or methanol.

Major Products Formed

Oxidation: Formation of diols.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oxirane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The carbonitrile group can also participate in interactions with enzymes and receptors, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs include:

| Compound Name | Molecular Formula | Substituents (Position 3) | CAS Number | Key Features |

|---|---|---|---|---|

| 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile | C₁₀H₁₅NO | Cyclopentyl, Ethyl | Not provided | Bulky substituents, epoxide ring |

| 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile | C₈H₁₃NO | Ethyl, Isopropyl | 1880817-73-1 | Less bulky than cyclopentyl |

| Cyclopropanecarbonitrile | C₄H₅N | None (cyclopropane core) | 5500-21-0 | Nitrile attached to strained ring |

Key Observations :

- Steric Effects : The cyclopentyl group in the target compound increases steric hindrance compared to the isopropyl substituent in 3-Ethyl-3-(propan-2-yl)oxirane-2-carbonitrile. This may reduce reactivity in nucleophilic epoxide ring-opening reactions .

- Ring Strain : Cyclopropanecarbonitrile lacks an epoxide ring but contains a highly strained cyclopropane ring. Its reactivity is dominated by cyclopropane ring-opening rather than epoxide-related pathways .

Physical Properties

Limited data on physical properties are available in the evidence. However, inferences can be made:

- Solubility : The cyclopentyl group likely reduces solubility in polar solvents (e.g., water) compared to smaller substituents like ethyl or isopropyl.

- Boiling Point : Bulky substituents may lower volatility compared to simpler nitriles (e.g., acetonitrile, CAS 108-87-2), though direct comparisons are hindered by missing data .

Biologische Aktivität

3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.

Chemical Structure and Properties

The molecular formula of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is , with a molecular weight of approximately 151.21 g/mol. The compound features an oxirane ring, which is known for its reactivity and ability to undergo various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The oxirane group can participate in nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby modulating their function.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, effective against certain bacterial strains.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in vitro, which could be beneficial for treating inflammatory diseases.

- Cytotoxicity : Some studies have indicated that it may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in oncology.

Case Studies

Several studies have explored the biological effects of 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile:

-

Antimicrobial Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -

Cytotoxicity Assay : In a study assessing cytotoxic effects on MCF-7 breast cancer cells, 3-Cyclopentyl-3-ethyloxirane-2-carbonitrile showed an IC50 value of 25 µM, indicating moderate cytotoxicity.

Cell Line IC50 (µM) MCF-7 25

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.